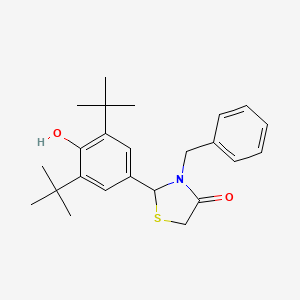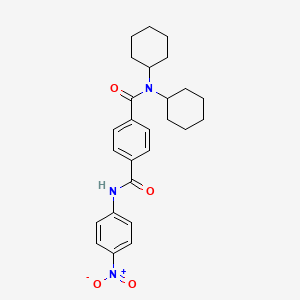![molecular formula C20H15ClINO5S B4290139 4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE](/img/structure/B4290139.png)
4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE
Overview
Description
4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes a thiazole ring, chloro and iodo substituents, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of chloro and iodo substituents. The final step involves the acetylation of the phenyl ring with dimethoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (chloro and iodo) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups in place of the halogens.
Scientific Research Applications
4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(2-chlorophenyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate
- 4-{[2-(2-iodophenyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate
- 4-{[2-(2-bromophenyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate
Uniqueness
The presence of both chloro and iodo substituents in 4-{[(4E)-2-(2-CHLORO-5-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE makes it unique compared to similar compounds. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(E)-[2-(2-chloro-5-iodophenyl)-5-oxo-1,3-thiazol-4-ylidene]methyl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClINO5S/c1-10(24)28-18-16(26-2)7-11(8-17(18)27-3)6-15-20(25)29-19(23-15)13-9-12(22)4-5-14(13)21/h4-9H,1-3H3/b15-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYJEQGKBDJEJ-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C/2\C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClINO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(2E,6E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl]oxy}-2H-chromen-2-one](/img/structure/B4290066.png)

![6-(4-bromobenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4290092.png)
![3'-Amino-4',7'-dihydrospiro[1,3-dioxolane-2,1'-[4,7]ethanoisoindole]-3a',7a'-dicarbonitrile](/img/structure/B4290100.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B4290102.png)

![5-[(4-cyclohexylphenoxy)methyl]-2-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4290122.png)
![2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B4290127.png)
![N-(4-ACETYLPHENYL)-2-{[3-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE](/img/structure/B4290133.png)
![1-(4-CHLOROPHENYL)-2-(2,4-DICHLOROBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4290144.png)
![N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B4290150.png)
![METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[4-(2,3,4,5,6-PENTAFLUOROBENZAMIDO)PHENYL]PROPANOATE](/img/structure/B4290157.png)
![(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE](/img/structure/B4290170.png)

